molecular formula C10H11F2NO2 B12309225 2-Amino-4-(2,3-difluoro-phenyl)-butyric acid

2-Amino-4-(2,3-difluoro-phenyl)-butyric acid

Cat. No.: B12309225
M. Wt: 215.20 g/mol
InChI Key: AFVGCJVDUOPQPA-UHFFFAOYSA-N
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Description

®-a-Amino-2,3-difluorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with two fluorine atoms attached to the benzene ring, making it distinct from other amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-Amino-2,3-difluorobenzenebutanoic acid typically involves multiple steps. One common method starts with the fluorination of a benzene derivative, followed by the introduction of the amino group and the butanoic acid side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-a-Amino-2,3-difluorobenzenebutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-a-Amino-2,3-difluorobenzenebutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-a-Amino-2,3-difluorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    ®-a-Amino-3-fluorobenzenebutanoic acid: Similar structure but with only one fluorine atom.

    ®-a-Amino-2,4-difluorobenzenebutanoic acid: Similar structure but with fluorine atoms in different positions.

    ®-a-Amino-2,3-dichlorobenzenebutanoic acid: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

®-a-Amino-2,3-difluorobenzenebutanoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-amino-4-(2,3-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)

InChI Key

AFVGCJVDUOPQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N

Origin of Product

United States

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